molecular formula C26H23BF4O4 B3068515 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate CAS No. 580-34-7

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate

Cat. No. B3068515
CAS RN: 580-34-7
M. Wt: 486.3 g/mol
InChI Key: FJRLSVSVMPBGBH-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate, also known as 2,4,6-Tri-p-anisylpyrylium (TAP) fluoroborate, is an organocatalyst . It has the empirical formula C26H23BF4O4 and a molecular weight of 486.26 . It is used to catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This method can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .


Molecular Structure Analysis

The molecular structure of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate consists of a pyrylium core with three 4-methoxyphenyl groups attached at the 2, 4, and 6 positions . The tetrafluoroborate anion is associated with the pyrylium cation .


Chemical Reactions Analysis

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate can catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This method can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .


Physical And Chemical Properties Analysis

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is a powder . It has a melting point of 346-351 °C . It has a molecular weight of 486.3 g/mol and a complexity of 474 . It has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 6 rotatable bonds .

Scientific Research Applications

Stereoselective Synthesis of C2-Symmetric Cyclobutane Alkene Dimers

This compound can be used to catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This process is crucial in the field of organic chemistry, particularly in the synthesis of complex organic molecules.

Total Synthesis of Lignans

The compound plays a significant role in the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A . Lignans are a type of polyphenolic compound found in plants and have been studied for their potential health benefits.

Photoinduced Electron Transfer (PET) Reactions

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate can also catalyze photoinduced electron transfer (PET) reactions . PET reactions are fundamental processes in many areas of chemistry and biology, including photosynthesis and vision.

Photocatalysis

This compound is used as a photosensitizer in photocatalysis . Photocatalysis is a process in which light energy is used to speed up a reaction. This has wide-ranging applications, from environmental remediation to the production of renewable energy.

Polymerization

As a photosensitizer, it can also be used in the polymerization process . This is particularly useful in the production of various types of polymers with specific properties.

Functionalization of Heterocyclic Amines

Pyrylium tetrafluoroborate is used for the functionalization of heterocyclic amines, activating them for nucleophilic substitution . The intermediate pyridinium salts can react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds, making pyrylium tetrafluoroborate a valuable reagent for late-stage functionalization .

Safety And Hazards

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is possibly mutagenic like other pyrylium salts, and contact with skin should be avoided .

Future Directions

One future direction for the use of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is in applications requiring rapidly reaching critical conversion, such as applications requiring gelation or crosslinking .

properties

IUPAC Name

2,4,6-tris(4-methoxyphenyl)pyrylium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23O4.BF4/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRLSVSVMPBGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BF4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate

CAS RN

580-34-7
Record name Meteor A
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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